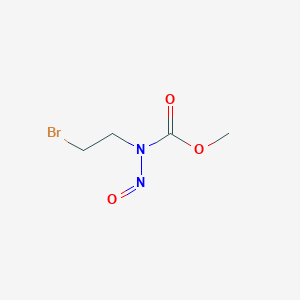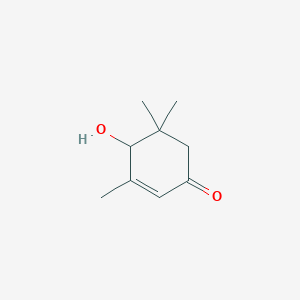
4-Hydroxy-3,5,5-trimethylcyclohex-2-enone
Übersicht
Beschreibung
4-Hydroxy-3,5,5-trimethylcyclohex-2-enone, also known as HTCC, is a cyclic ketone that has gained significant attention in the scientific community due to its unique properties. It is a colorless and odorless powder that is soluble in water, ethanol, and ether. HTCC is widely used in various fields, including food packaging, drug delivery systems, and biomedical applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 4-Hydroxy-3,5,5-trimethylcyclohex-2-enone has been synthesized through various methods, highlighting its importance as a chemical compound. One method involves the rearrangement of epoxy ketone under anhydrous conditions, yielding a 42% yield (Chapuis & Saint‐Léger, 2010). Another approach includes a chemoenzymatic synthesis starting from 3-methoxycyclohex-2-en-1-one, demonstrating its versatility in chemical processes (Demir & Seşenoğlu, 2002).
Bioactive Properties and Applications
- The compound has been studied for its bioactive properties and potential applications. For instance, cytochromes P450 have been shown to selectively oxidize carotenoid-derived aroma compounds, including derivatives of 4-Hydroxy-3,5,5-trimethylcyclohex-2-enone, under mild conditions (Litzenburger & Bernhardt, 2016).
Advances in Organic Synthesis
- The compound has found significant use in the field of organic synthesis. It's been employed in the one-pot synthesis of various derivatives, demonstrating its utility in creating complex organic molecules (Song et al., 2015). Moreover, its derivatives are crucial for synthesizing natural products, as evidenced by studies on methyl-substituted hydroxycyclohexenones (Meister, Nieger, & Bräse, 2012).
Medicinal Chemistry and Drug Development
- In the realm of medicinal chemistry, derivatives of 4-Hydroxy-3,5,5-trimethylcyclohex-2-enone have shown potential. For example, a study on cyclohexane derivatives, including those related to 4-Hydroxy-3,5,5-trimethylcyclohex-2-enone, indicated their potential in pharmaceutical applications, particularly in understanding their mechanism of action as anticancer agents (Kokila, Kiran, & Ramakrishna, 2017).
Eigenschaften
CAS-Nummer |
14203-59-9 |
|---|---|
Produktname |
4-Hydroxy-3,5,5-trimethylcyclohex-2-enone |
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-6-4-7(10)5-9(2,3)8(6)11/h4,8,11H,5H2,1-3H3 |
InChI-Schlüssel |
RLDREDRZMOWDOA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)CC(C1O)(C)C |
Kanonische SMILES |
CC1=CC(=O)CC(C1O)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

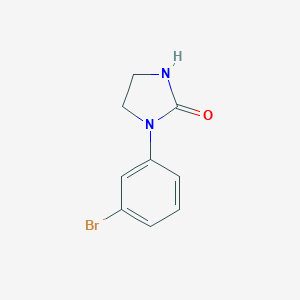
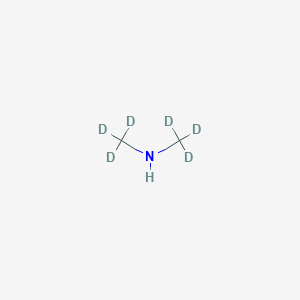
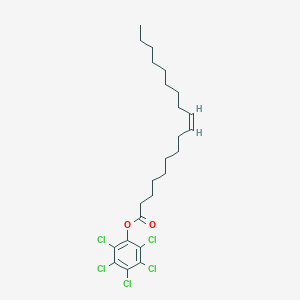
![(8S,10S,13S,14S,16S,17R)-17-acetyl-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B85226.png)
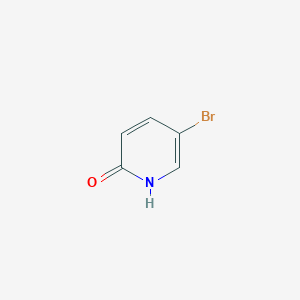

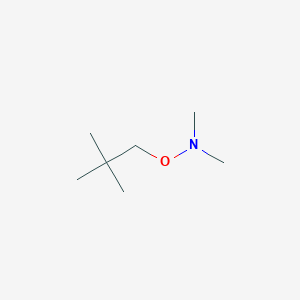
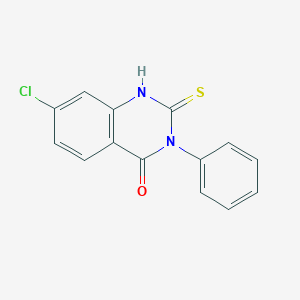
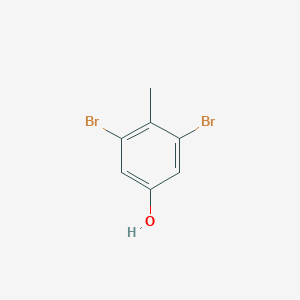
![2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro-](/img/structure/B85234.png)

![Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone](/img/structure/B85239.png)
